8-Hydroxy Pitavastatin is a metabolite of Pitavastatin, a potent statin used primarily for lowering cholesterol levels. It is synthesized through the metabolic pathways involving cytochrome P-450 enzymes, specifically P-450 2C8 and P-450 2C9. The compound has garnered attention due to its potential pharmacological effects and implications in lipid metabolism.
Pitavastatin was first approved for clinical use in the United States in 2009. It is derived from fermentation processes involving specific microbial strains and subsequently undergoes chemical modifications to enhance its efficacy and reduce side effects. The synthesis of 8-Hydroxy Pitavastatin occurs naturally in the human body as a metabolic byproduct of Pitavastatin administration.
8-Hydroxy Pitavastatin belongs to the class of drugs known as statins, which are primarily used to manage dyslipidemia and prevent cardiovascular diseases. Statins inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, crucial in cholesterol biosynthesis.
The synthesis of 8-Hydroxy Pitavastatin can be achieved through various methods, including:
The primary method involves the enzymatic oxidation of Pitavastatin, where cytochrome P-450 enzymes facilitate the introduction of a hydroxyl group at the 8-position of the Pitavastatin molecule. This biotransformation is typically performed under controlled conditions to optimize yield and purity.
The molecular formula for 8-Hydroxy Pitavastatin is CHFNO. The structure features a quinoline ring system with hydroxyl functional groups that contribute to its biological activity.
8-Hydroxy Pitavastatin can participate in various chemical reactions, including:
The stability of 8-Hydroxy Pitavastatin under physiological conditions allows it to exert its effects without significant degradation. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions and quantify the compound in biological samples.
The mechanism of action for 8-Hydroxy Pitavastatin is closely related to its parent compound, Pitavastatin. It functions primarily by:
Studies indicate that 8-Hydroxy Pitavastatin retains significant potency in inhibiting cholesterol synthesis, contributing to its therapeutic effects observed in clinical settings.
8-Hydroxy Pitavastatin is primarily studied for its role in lipid metabolism and cardiovascular health. Its applications include:
8-Hydroxy Pitavastatin (CAS No. 224320-09-6) is a major oxidative metabolite of the synthetic statin pitavastatin. Its chemical name is (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, with the molecular formula C₂₅H₂₄FNO₅ and a molecular weight of 437.46 g/mol [4] [5] [7]. The compound retains the core quinoline ring structure of pitavastatin but features an additional hydroxyl group at the C8 position of the quinoline moiety. This modification significantly alters its electronic properties and polarity compared to the parent drug [3] [10].
Key structural features include:
Isomeric forms have not been extensively documented. However, the presence of chiral centers implies potential stereoisomers, though only the (3R,5S) configuration is biologically relevant as a metabolite of pitavastatin [7].
Table 1: Molecular Properties of 8-Hydroxy Pitavastatin
Property | Value | |
---|---|---|
CAS Number | 224320-09-6 | |
Molecular Formula | C₂₅H₂₄FNO₅ | |
Molecular Weight | 437.46 g/mol | |
IUPAC Name | (E,3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
InChI Key | XWHCMMKZXJAJMB-NDZBKKTDSA-N | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 7 | |
Topological Polar Surface Area | 110.88 Ų | |
Partition Coefficient (LogP) | 4.22 | [4] [5] [7] |
Metabolic Derivation
8-Hydroxy Pitavastatin is primarily formed in humans via hepatic biotransformation of pitavastatin. The metabolism involves cytochrome P450 (CYP) enzymes, predominantly CYP2C9, with minor contributions from CYP2C8. Subsequent phase II metabolism occurs via uridine 5′-diphospho-glucuronosyltransferases (UGTs), leading to glucuronide conjugates [7] [8]. Key metabolic steps include:
In Vitro Synthesis
Large-scale production for analytical standards employs recombinant enzymatic catalysis:
Table 2: Enzymatic Synthesis Conditions for 8-Hydroxy Pitavastatin
Parameter | Condition | |
---|---|---|
Enzyme Source | Human hepatic microsomes or recombinant CYP2D6/CYP2C9 | |
Cofactors | NADP, glucose-6-phosphate dehydrogenase | |
Buffer System | Aqueous, pH 7.4 | |
Temperature | 37°C | |
Incubation Time | 0.5–2 hours | |
Key Catalysts | MgCl₂ | [7] |
Physicochemical Properties
Stability Profile
Table 3: Stability Conditions and Recommendations
Factor | Effect on Stability | Storage Recommendation | |
---|---|---|---|
Temperature | Degrades >40°C | Store at -20°C | |
Humidity | Degradation at >60% RH | Triple-laminated, non-permeable bags with oxygen scavengers | |
Light | Photodegradation under UV | Opaque containers (black polyethylene) | |
Atmosphere | Oxidation in ambient air | Nitrogen purging | [6] [9] |
Analytical Stability Concerns
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7